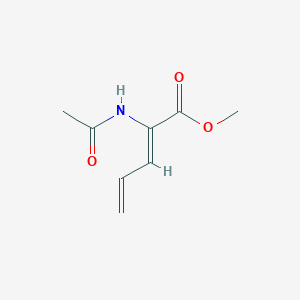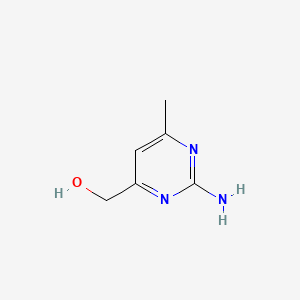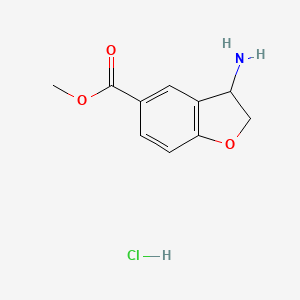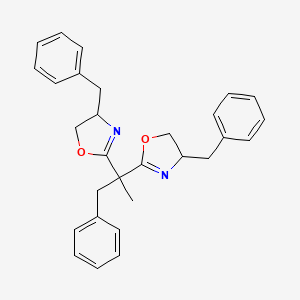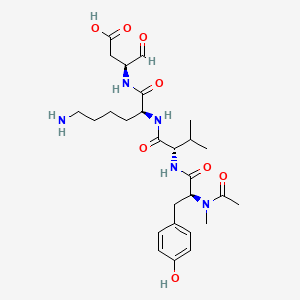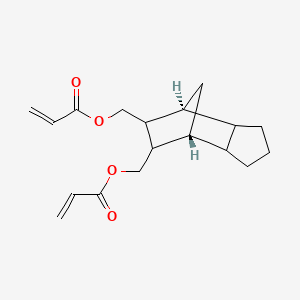
Tricyclodecane dimethanol diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclodecane dimethanol diacrylate is a multifunctional acrylate monomer known for its low shrinkage and high refractive index . It is widely used in the synthesis of shape memory polymers, optoelectronic devices, and stretchable electronic devices . The compound’s unique structure provides excellent hydrolytic stability and desirable properties for various industrial applications .
Métodos De Preparación
Tricyclodecane dimethanol diacrylate can be synthesized through several synthetic routes. One common method involves the reaction of tricyclodecane dimethanol with acryloyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization . Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Tricyclodecane dimethanol diacrylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Tricyclodecane dimethanol diacrylate has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of tricyclodecane dimethanol diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound react with free radicals or other reactive species to form covalent bonds, resulting in the formation of polymer networks . These networks provide enhanced mechanical properties, thermal stability, and chemical resistance . The sterically hindered cyclic ring structure of the compound contributes to its low shrinkage and high refractive index .
Comparación Con Compuestos Similares
Tricyclodecane dimethanol diacrylate can be compared with other similar compounds such as:
- Bis(acryloyloxymethyl)tricyclo[5.2.1.02,6]decane : This compound has similar acrylate functionality and is used in similar applications .
- Dicyclopentyldimethylene diacrylate : Another multifunctional acrylate monomer with comparable properties .
- Dimethyloldicyclopentane diacrylate : Known for its use in UV and electron beam-cured applications .
This compound stands out due to its unique sterically hindered cyclic ring structure, which provides superior hydrolytic stability and desirable optical properties .
Propiedades
Fórmula molecular |
C18H24O4 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
[(1S,7R)-9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C18H24O4/c1-3-17(19)21-9-15-13-8-14(12-7-5-6-11(12)13)16(15)10-22-18(20)4-2/h3-4,11-16H,1-2,5-10H2/t11?,12?,13-,14+,15?,16? |
Clave InChI |
PHBAKVPDAOWHDH-QUFRNCFNSA-N |
SMILES isomérico |
C=CC(=O)OCC1[C@@H]2C[C@H](C1COC(=O)C=C)C3C2CCC3 |
SMILES canónico |
C=CC(=O)OCC1C2CC(C1COC(=O)C=C)C3C2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
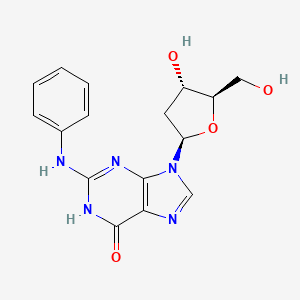

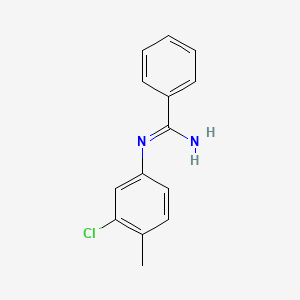
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
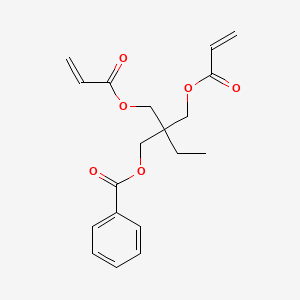
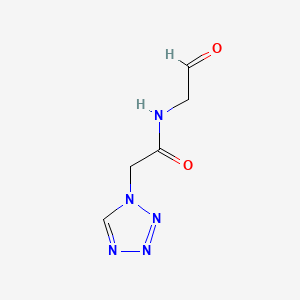
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
